3-Iodo-4-methoxybenzoic acid (CAS 68507-19-7) is a bifunctional aromatic building block characterized by a carboxylic acid group, a para-methoxy ether, and a highly reactive meta-iodine substituent. In industrial and pharmaceutical procurement, it is primarily sourced as a highly effective electrophile for palladium-catalyzed cross-coupling reactions and direct amidation workflows. The presence of the weak, highly polarizable C-I bond makes it an exceptional precursor for Suzuki-Miyaura couplings, particularly when reacting with sterically hindered aryl boronates to form complex biaryl scaffolds [1]. Furthermore, its free carboxylic acid moiety allows for straightforward conversion to acid chlorides, serving as a direct intermediate for the synthesis of bioactive molecules such as human uric acid transporter 1 (URAT1) inhibitors [2].
Substituting 3-iodo-4-methoxybenzoic acid with its bromo-analog (3-bromo-4-methoxybenzoic acid) or non-halogenated baseline (p-anisic acid) fundamentally alters process viability and cost. In palladium-catalyzed cross-coupling, the oxidative addition of a C-Br bond is significantly slower than a C-I bond. When coupling with sterically hindered substrates—such as mesityl or triisopropylphenyl derivatives—bromo-analogs often suffer from sluggish kinetics, requiring elevated temperatures, higher catalyst loadings, or expensive proprietary phosphine ligands that inflate production costs[1]. Conversely, while methyl 3-iodo-4-methoxybenzoate shares the reactive iodine, procuring the ester form necessitates an additional downstream saponification step if the target requires a free acid or amide, thereby reducing atom economy and increasing solvent waste in manufacturing workflows [2].
In the synthesis of complex biaryls, the choice of halogen is critical for overcoming steric bulk. Research on the cross-coupling of 3-iodo-4-methoxybenzoic acid derivatives with highly hindered arylboronic esters, such as 5,5-dimethyl-2-mesityl-1,3,2-dioxaborinane, demonstrates that the iodo-precursor achieves high yields under standard palladium catalysis (e.g., Pd(PPh3)4) [1]. The lower bond dissociation energy of the C-I bond facilitates rapid oxidative addition, a step where the corresponding 3-bromo-4-methoxybenzoic acid typically stalls or requires advanced ligand systems to achieve comparable conversion rates.
| Evidence Dimension | Suitability for sterically hindered cross-coupling |
| Target Compound Data | High conversion with standard Pd(PPh3)4 catalyst |
| Comparator Or Baseline | 3-Bromo-4-methoxybenzoic acid (Requires specialized ligands or higher temperatures for bulky boronates) |
| Quantified Difference | Enables coupling of ortho,ortho'-disubstituted aryl boronates without advanced ligand systems |
| Conditions | Palladium-catalyzed Suzuki coupling with mesityl boronates |
Procuring the iodo-derivative allows manufacturers to synthesize sterically congested biaryls using cheaper, standard palladium catalysts rather than investing in expensive, proprietary ligand systems.
3-Iodo-4-methoxybenzoic acid serves as a direct precursor for synthesizing 3-iodo-4-methoxybenzoyl chloride, a key intermediate in the development of human uric acid transporter 1 (URAT1) inhibitors. Treatment with thionyl chloride yields the acid chloride efficiently, which is then immediately subjected to Friedel-Crafts acylation or amidation [1]. Procuring the pre-formed carboxylic acid avoids the deprotection step required if methyl 3-iodo-4-methoxybenzoate were used as the starting material, streamlining the synthetic route and minimizing yield losses associated with ester hydrolysis.
| Evidence Dimension | Synthetic steps to acid chloride intermediate |
| Target Compound Data | 1 step (direct reaction with SOCl2) |
| Comparator Or Baseline | Methyl 3-iodo-4-methoxybenzoate (2 steps: saponification followed by chlorination) |
| Quantified Difference | Eliminates 1 synthetic step and associated yield loss |
| Conditions | Standard acyl chloride formation (SOCl2, 80 °C) |
Selecting the free acid over the ester form reduces the number of unit operations in API synthesis, directly lowering manufacturing time and reagent costs.
Compared to the non-halogenated baseline p-anisic acid (4-methoxybenzoic acid), 3-iodo-4-methoxybenzoic acid provides an orthogonal reactive site at the 3-position. In pharmaceutical library generation, this allows for the initial formation of an amide or ester at the carboxylic acid, followed by late-stage functionalization via Sonogashira, Heck, or Suzuki coupling at the iodine site [1]. p-Anisic acid cannot undergo these transformations without a prior, often low-yielding and poorly selective, halogenation step.
| Evidence Dimension | Availability of transition-metal reactive sites |
| Target Compound Data | Contains a highly reactive C-I bond at the meta position |
| Comparator Or Baseline | 4-Methoxybenzoic acid (0 reactive halogen sites) |
| Quantified Difference | Enables direct late-stage cross-coupling without prior electrophilic aromatic substitution |
| Conditions | Late-stage diversification of pharmaceutical scaffolds |
Procuring the pre-iodinated building block bypasses hazardous, unselective halogenation steps in the plant, ensuring higher purity and reproducibility in complex syntheses.
Due to the high reactivity of the C-I bond, this compound is a highly effective precursor for synthesizing bulky biaryl and terphenyl compounds via Suzuki-Miyaura coupling. It is particularly valuable when coupling with ortho,ortho'-disubstituted arylboronic acids (e.g., mesityl derivatives), where standard bromo-aromatics fail or require expensive ligands [1].
The free carboxylic acid allows for direct conversion to 3-iodo-4-methoxybenzoyl chloride. This intermediate is critical for the synthesis of potent human uric acid transporter 1 (URAT1) inhibitors used in gout and metabolic syndrome research, streamlining the workflow by avoiding ester deprotection steps [2].
The orthogonal reactivity between the carboxylic acid and the meta-iodine substituent makes it an ideal building block for combinatorial libraries. Chemists can first construct the core scaffold via amide bond formation and subsequently use the iodine handle for Sonogashira or Heck couplings to introduce diverse functional groups[3].
Irritant